4H-imidazo[4,5-c]pyridin-4-one 4H-imidazo[4,5-c]pyridin-4-one
Brand Name: Vulcanchem
CAS No.: 1554461-43-6
VCID: VC8244254
InChI: InChI=1S/C6H3N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h1-3H
SMILES: C1=C2C(=NC=N2)C(=O)N=C1
Molecular Formula: C6H3N3O
Molecular Weight: 133.11 g/mol

4H-imidazo[4,5-c]pyridin-4-one

CAS No.: 1554461-43-6

Cat. No.: VC8244254

Molecular Formula: C6H3N3O

Molecular Weight: 133.11 g/mol

* For research use only. Not for human or veterinary use.

4H-imidazo[4,5-c]pyridin-4-one - 1554461-43-6

Specification

CAS No. 1554461-43-6
Molecular Formula C6H3N3O
Molecular Weight 133.11 g/mol
IUPAC Name imidazo[4,5-c]pyridin-4-one
Standard InChI InChI=1S/C6H3N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h1-3H
Standard InChI Key PPNFWYUJXHAZIN-UHFFFAOYSA-N
SMILES C1=C2C(=NC=N2)C(=O)N=C1
Canonical SMILES C1=C2C(=NC=N2)C(=O)N=C1

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound features a bicyclic system where the imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–6). The carbonyl group at position 4 introduces electronic asymmetry, influencing reactivity and binding interactions . Key structural parameters include:

PropertyValueSource
Molecular formulaC₆H₃N₃O
Molecular weight133.11 g/mol
IUPAC nameImidazo[4,5-c]pyridin-4-one
CAS number1554461-43-6
Density1.443 ± 0.06 g/cm³
Melting point>320°C

Spectral and Computational Data

  • NMR: Protons adjacent to the carbonyl group (C4) exhibit downfield shifts (~δ 7.7–7.8 ppm), while pyridinic protons resonate near δ 6.7–7.6 ppm .

  • X-ray crystallography: Derivatives like compound 1s (a methyl-substituted analog) show planar geometry with hydrogen bonding between the carbonyl oxygen and kinase active sites .

Synthesis and Derivatization Strategies

Condensation Approaches

The most common route involves the condensation of 2-aminopyridine with carbonyl precursors under acidic or oxidative conditions :

  • One-pot oxidative condensation: Ketones react with amidines using molecular oxygen to form α-diketones, which cyclize to yield the imidazo[4,5-c]pyridin-4-one core.

  • Glyoxal-mediated cyclization: 2,3-Diaminopyridine reacts with glyoxal in hydrobromic acid to form the hydrobromide salt, followed by neutralization.

Isotopic Labeling

For pharmacokinetic studies, [2-¹⁴C]-labeled analogs are synthesized via cyanomethylation of chloromethyl intermediates (e.g., 1112) followed by ring closure with methanolic ammonia .

Functionalization at Key Positions

  • N1 substitution: Alkylation or arylation enhances kinase inhibitory activity (e.g., cyclopentyl or indane groups in glioblastoma inhibitors) .

  • C2 modification: Methyl or halogen substituents improve metabolic stability and blood-brain barrier penetration .

Biological Activities and Mechanisms

Kinase Inhibition and Anticancer Effects

4H-Imidazo[4,5-c]pyridin-4-one derivatives exhibit potent inhibition of Src family kinases (SFKs), particularly Src and Fyn, which are overexpressed in glioblastoma multiforme (GBM) .

CompoundSrc IC₅₀ (nM)Fyn IC₅₀ (nM)U87 Cell IC₅₀ (μM)
1s120951.8
PP21501102.1

Data adapted from

Mechanism: Molecular dynamics simulations reveal that 1s occupies the ATP-binding pocket of SFKs, forming hydrogen bonds with Glu310 and hydrophobic interactions with Ile338 .

Dual AT1/PPARγ Modulation

Pfizer researchers developed derivatives (e.g., 21b) acting as angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists :

  • AT1 antagonism: IC₅₀ = 7 nM (vs. losartan IC₅₀ = 12 nM).

  • PPARγ activation: EC₅₀ = 295 nM (27% maximal activity relative to rosiglitazone).

Structural basis: X-ray crystallography (PDB: 4HEE) shows the indane substituent of 12b forming van der Waals contacts with PPARγ’s helix 3, stabilizing the active conformation .

Pharmacokinetic and ADME Profiles

CNS Penetration

Compound 1s demonstrates favorable blood-brain barrier permeability predicted by ADME models:

  • LogP: 2.1 (optimal range: 2–5).

  • PSA: 65 Ų (<90 Ų for CNS drugs) .

Metabolic Stability

  • Cytochrome P450 inhibition: Low risk (IC₅₀ > 10 μM for CYP3A4/2D6) .

  • Plasma protein binding: 85–92% across species .

Comparative Analysis with Structural Analogs

CompoundKey ModificationActivity Highlight
Dezaguanine (41729-52-6)6-Amino substitutionAntitumor (NSC 261726)
4-Acetylimidazo[4,5-c]pyridineC4 acetyl groupFoodborne mutagen precursor
CI-908 mesylateMethanesulfonate saltPhase II clinical trials (1980s)

Recent Advances and Future Directions

Targeted Drug Delivery

Nanoparticle-encapsulated 1s analogs show enhanced tumor accumulation in murine GBM models, reducing off-target toxicity .

Dual-Target Inhibitors

Second-generation derivatives with FLT3/Src inhibition (e.g., XY-123) are under preclinical evaluation for acute myeloid leukemia .

Computational Design

Machine learning models predict novel substituents at C2 and N1 positions to optimize kinase selectivity and oral bioavailability .

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